molecular formula C14H19N4O4+ B12344971 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne

Cat. No.: B12344971
M. Wt: 307.32 g/mol
InChI Key: GUWQYFPYUHHTCW-UHFFFAOYSA-N
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Description

The compound "2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda²,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne" features a structurally complex spirocyclic system, combining a pyrrolidine ring fused with a pyrrolo[2,1-c][1,2,4]triazine moiety. Key structural elements include:

  • A spiro junction at the pyrrolidine C3 and triazine N1 positions, creating a rigid bicyclic framework.
  • 5,6-Diketo groups on the triazine ring, which may confer electrophilic reactivity or hydrogen-bonding capacity.

Its synthesis likely involves multi-step heterocyclic assembly, though procedural details are unavailable.

Properties

Molecular Formula

C14H19N4O4+

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl 3,4-dioxospiro[6,7-dihydropyrrolo[2,1-c][1,2,4]triazin-5-ium-8,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C14H19N4O4/c1-13(2,3)22-12(21)17-6-4-14(8-17)5-7-18-10(20)9(19)15-16-11(14)18/h4-8H2,1-3H3/q+1

InChI Key

GUWQYFPYUHHTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC[N+]3=C2N=NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne typically involves multi-step reactions starting from readily available precursors. One common approach includes the cycloaddition of azomethine ylides generated in situ from isatin derivatives and amino acids . This method allows for the efficient construction of the spirocyclic core with high regioselectivity and stereoselectivity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of transition metal catalysts and environmentally benign solvents can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Structural Comparison

The target compound’s spirocyclic triazine-pyrrolidine core distinguishes it from analogous heterocycles in the evidence:

Compound Core Structure Key Substituents/Functional Groups Reference
Target Compound Spiro[pyrrolidine-3,1-pyrrolo[2,1-c]triazine] 5,6-diketo, carbonyloxy-2-methylpropylidyne N/A
Pyrrolo[2,1-f][1,2,4]triazines (14d–14g) Linear pyrrolo-triazine 5,6-dicarboxylate esters, aryl/alkyl substituents
Thiazolo[3,2-a]pyrimidines (11a–b) Thiazole-pyrimidine fused system Benzylidene, cyano, 5-methylfuran
Tetrahydroimidazo[1,2-a]pyridines (1l, 2d) Imidazo-pyridine Cyano, nitroaryl, ester groups

Key Observations :

  • The spirocyclic system in the target compound introduces enhanced conformational rigidity compared to linear triazine derivatives (e.g., 14d–14g) .
  • The carbonyloxy side chain in the target compound contrasts with the ester or cyano substituents in –5, possibly influencing solubility or metabolic stability .

Key Observations :

  • The target compound’s synthesis may require specialized spirocyclization methods , whereas linear triazines (14d–14g) are synthesized via simpler cycloadditions .
  • Yields for analogous compounds (44–68%) suggest moderate efficiency, though the target’s complexity could reduce yields further.
Spectroscopic and Physical Properties

Comparative spectral and physical data reveal trends:

Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Unknown Expected C=O (~1700) Spiro junction carbons (100–160 ppm) N/A
11a 243–246 3,436 (NH), 2,219 (CN) =CH (7.94), aromatic CH3 (2.24–2.37)
14d 191–192 C=O ester (~1720) Aryl protons (6.5–7.8), methyl (2.34)
2d () 215–217 CN (~2220), C=O (~1700) Nitrophenyl (7.4–8.1), ester CH3 (1.2–1.4)

Key Observations :

  • The target’s diketo groups would produce strong C=O IR stretches (~1700 cm⁻¹), similar to 2d .
  • Aryl substituents in 11a–b and 14d–14g downfield-shift aromatic protons (δ 6.5–8.1), whereas the target’s spiro system may show unique carbocyclic shifts .

Biological Activity

The compound 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1λ2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne , with CAS Number 1290627-16-5 , has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H20N4O4
  • Molecular Weight : 308.33 g/mol
  • Structure : The compound features a complex spiro structure that combines pyrrolidine and triazine moieties, which are often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structural features to 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1λ2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne may exhibit anticancer properties. For example:

  • A study evaluated various pyrazolo[4,3-e][1,2,4]triazine derivatives for their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . Although specific data on the compound is limited, the presence of similar triazine structures often correlates with activity against cancer cell lines.

Enzyme Inhibition

The compound's potential as an inhibitor of specific enzymes has been investigated. For instance:

  • Inhibitors targeting protein kinases have shown promise in cancer therapy. However, studies on related compounds indicate that not all derivatives effectively inhibit kinases like CDK2 or Abl . This suggests that while the compound may have theoretical potential for enzyme inhibition, empirical data is necessary to confirm its efficacy.

Antimicrobial Properties

Compounds containing triazine rings have been reported to possess antimicrobial properties. While specific studies on this compound are scarce:

  • Similar triazine-based compounds have demonstrated activity against various microbial strains . This class of compounds typically shows a broad spectrum of activity against bacteria and fungi.

Research Findings and Case Studies

Study FocusFindings
Anticancer ActivityRelated compounds showed varying degrees of cytotoxicity against cancer cell lines.
Enzyme InhibitionSome derivatives failed to inhibit key kinases effectively; further testing required.
Antimicrobial ActivityTriazine derivatives generally exhibit antimicrobial effects; specific data on this compound needed.

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